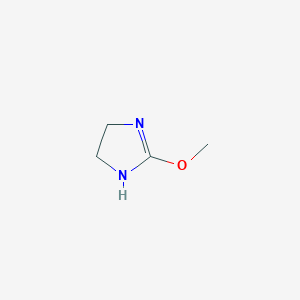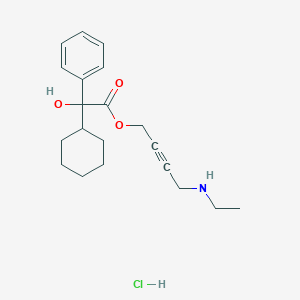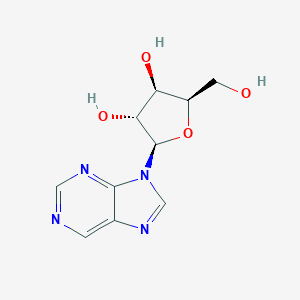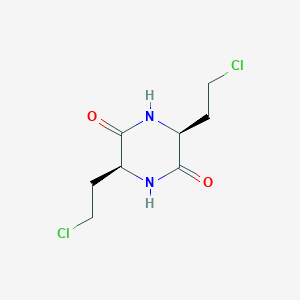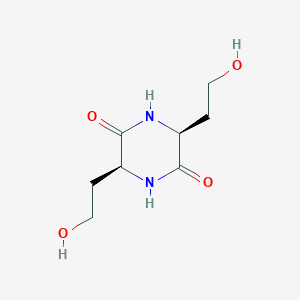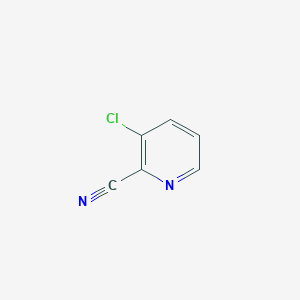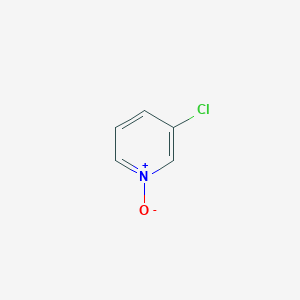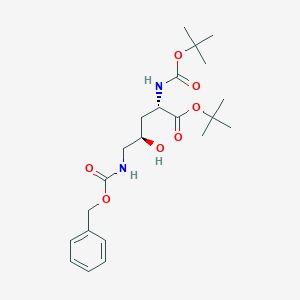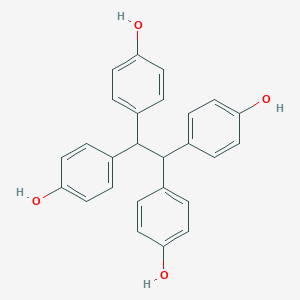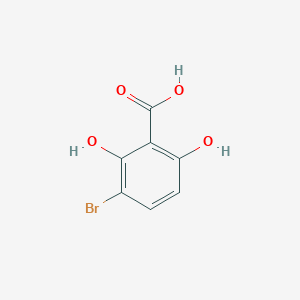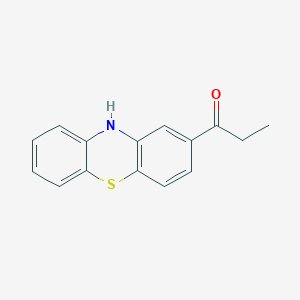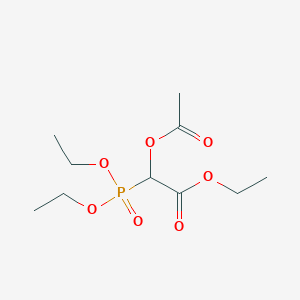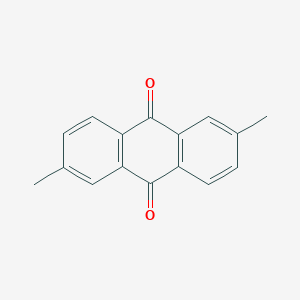
2,6-Dimethylanthraquinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,6-Dimethylanthraquinone typically involves the Diels-Alder addition of isoprene to 1,4-benzoquinone, followed by oxidation and reduction processes. This method provides access to 2,6-dimethylanthracene, an important intermediate for producing functional and special anthracene-based polymers. The synthesis route is notable for its efficiency in producing isomer mixtures of 2,6-and 2,7-dimethylanthracene, which can be separated by recrystallization based on their different solubility in solvents like chloroform (Yang Wen-jun, 2008).
Molecular Structure Analysis
The molecular structure of 2,6-Dimethylanthraquinone is characterized by the presence of two methyl groups at the 2nd and 6th positions of the anthraquinone structure. This substitution pattern significantly influences the compound's physical and chemical properties. The crystal structure of 2,6-dimethyl-1,4-benzoquinone, for instance, has been analyzed, providing insights into the bond lengths and comparison with other quinones (D. Rabinovich & G. Schmidt, 1967).
Chemical Reactions and Properties
2,6-Dimethylanthraquinone undergoes various chemical reactions, including bromination and bromomethylation, showcasing its reactivity and versatility as a chemical intermediate. The compound's ability to form oligomers by reacting with strong bases highlights its potential in polymer chemistry. These oligomers, linked by ethylene or ethane units, demonstrate the compound's role in new types of step-growth polymerization (I. Goodbody, Abderrazak Ben-Haida, & P. Hodge, 2008).
Applications De Recherche Scientifique
Polymer Synthesis : 2,6-Dimethylanthraquinone is a key intermediate in the synthesis of functional and special anthracene-based polymers, contributing to advancements in polymer chemistry (Yang Wen-jun, 2008).
Antimicrobial and Anti-obesity Properties : Analogues of 2,6-Dimethylanthraquinone, such as 2,6-dimethoxy-1,4-benzoquinone, have shown potential in suppressing adipogenesis for anti-obesity effects and exhibit antimicrobial activities against food-borne bacteria, useful for food preservation (H. Son et al., 2018); (Jun-Hwan Park et al., 2014).
Chemical Transformation Studies : Research has explored the photochemical transformation of related compounds like 2,6-dimethylphenol into 2,6-dimethylbenzoquinone, shedding light on chemical processes relevant in environmental sciences (P. Mazellier et al., 1998).
Drug Metabolism and Toxicology : Studies have examined how related compounds like 2,6-dimethylnaphthalene are metabolized in liver microsomes, informing our understanding of drug metabolism and toxicology (Z. Shamsuddin et al., 1986).
Biodegradation and Environmental Remediation : Research on the biodegradation of compounds like 2,6-dimethylphenol by microorganisms like Mycobacterium neoaurum suggests potential applications in environmental remediation (Junbin Ji et al., 2019).
Chemotherapeutic Potential : Some studies have investigated the anticancer effects of related compounds, opening pathways for developing novel chemotherapeutic agents (Xiaomeng Xie et al., 2021).
Safety And Hazards
When handling 2,6-Dimethylanthraquinone, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
Propriétés
IUPAC Name |
2,6-dimethylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-9-3-5-11-13(7-9)15(17)12-6-4-10(2)8-14(12)16(11)18/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQLIJAFGKWFOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323935 | |
| Record name | 2,6-Dimethylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylanthraquinone | |
CAS RN |
3837-38-5 | |
| Record name | 3837-38-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)
